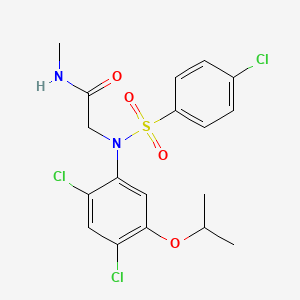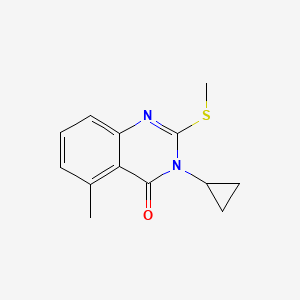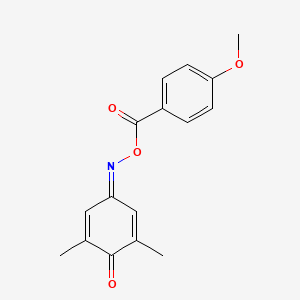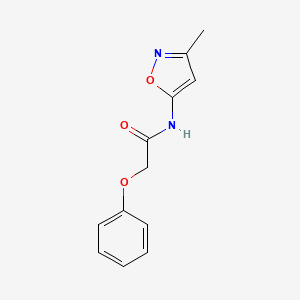
5-(Oxan-4-yloxy)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Oxan-4-yloxy)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Decarboxylative Coupling in Chemical Synthesis
Research conducted by Neely and Rovis (2014) discusses the use of α,β-unsaturated carboxylic acids, which undergo Rh(III)-catalyzed decarboxylative coupling to produce substituted pyridines. This method includes 5-substituted pyridines and demonstrates high regioselectivity. The carboxylic acid component acts as a traceless activating group in this process, offering insights into efficient chemical synthesis methods (Neely & Rovis, 2014).
Spectroscopic Properties and Quantum Mechanical Study
Devi, Bishnoi, and Fatma (2020) explored the spectroscopic properties of similar compounds, using techniques like FT-IR, NMR, and UV. They also investigated various properties such as Mulliken charges and molecular electrostatic potential through quantum chemical methods. This research contributes to the understanding of the structural and electronic properties of compounds like 5-(Oxan-4-yloxy)pyridine-3-carboxylic acid (Devi, Bishnoi, & Fatma, 2020).
Novel Series of Antagonists in Pharmacology
Park et al. (2008) synthesized a novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, showing high affinity and selectivity for the 5-HT(2C) receptor, which is crucial in pharmacological research. The study demonstrates the potential application of these compounds in designing selective receptor antagonists (Park et al., 2008).
Vitamin B6 Derivatives and Related Compounds
Tomita, Brooks, and Metzler (1966) conducted a study on the synthesis of compounds related to vitamin B6, providing insights into the structural and bonding characteristics of pyridine derivatives, which can be related to the compound (Tomita, Brooks, & Metzler, 1966).
Fluorescence Properties in Nanoscale Research
Shi et al. (2016) investigated carbon dots with high fluorescence quantum yields, finding that organic fluorophores related to pyridine carboxylic acids are major contributors to the fluorescence of these carbon dots. This research offers valuable insights into the optical properties of related compounds in nanotechnology (Shi et al., 2016).
Antiallergic Activity in Medicinal Chemistry
Nohara et al. (1985) synthesized 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and explored their antiallergic activity. The study highlights the influence of different substituents on the activity, revealing the compound's potential in developing new antiallergic agents (Nohara et al., 1985).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted .
Propiedades
IUPAC Name |
5-(oxan-4-yloxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSKQRVQZAHFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3003094.png)


![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![Spiro[3.6]decan-2-amine;hydrochloride](/img/structure/B3003102.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)
![3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B3003105.png)
![N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide](/img/structure/B3003106.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B3003108.png)
![3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3003110.png)

